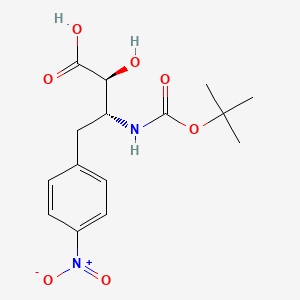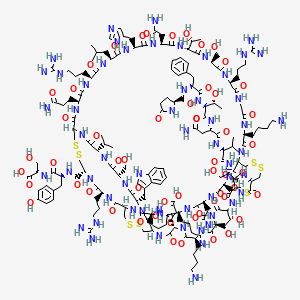
(2S,3R)-3-(Boc-amino)-2-hydroxy-4-(4-nitrophenyl)butyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-3-(Boc-amino)-2-hydroxy-4-(4-nitrophenyl)butyric acid is a useful research compound. Its molecular formula is C15H20N2O7 and its molecular weight is 340.332. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Aminopeptidase Inhibitors
One of the key applications of (2S,3R)-3-(Boc-amino)-2-hydroxy-4-(4-nitrophenyl)butyric acid is in the synthesis of aminopeptidase inhibitors. Moon and Huh (1991) reported methods for synthesizing optically pure derivatives of this compound for use in creating inhibitors that target aminopeptidases, which are enzymes that play a role in various biological processes (Moon & Huh, 1991).
Peptide Synthesis
The compound has been utilized in peptide synthesis, especially involving the protection and activation of amino and hydroxyl groups. Matsueda and Walter (2009) discussed the use of the 3-nitro-2-pyridinesulfenyl (Npys) group as a novel selective protecting group for amino acids, indicating the potential use of this compound in this context (Matsueda & Walter, 2009).
Conformational Analysis in Peptides
Tressler and Zondlo (2014) synthesized derivatives of this compound, highlighting their use in conformational analysis of peptides. They showed that these amino acids exhibited distinct conformational preferences, essential for understanding peptide structure and function (Tressler & Zondlo, 2014).
Synthesis of Amino Acid Derivatives
McCord et al. (1981) utilized this compound in the synthesis of cis- and trans-3-amino-3,4-dihydro-1-hydroxy-4-methylcarbostyrils, demonstrating its utility in generating structurally complex amino acid derivatives (McCord, Smith, Tabb, & Davis, 1981).
Nucleophilic Addition Reactions
Sibiryakova et al. (2002) investigated the nucleophilic addition of amines to compounds structurally related to this compound, contributing to our understanding of the reactivity of such compounds (Sibiryakova et al., 2002).
Development of Bicyclic Amino Acids
Calmès et al. (2011) reported the use of a related compound in the synthesis of enantiopure trans-N-Boc-3-aminobicyclo[2.2.2]octane-2-carboxylic acids and their derivatives, illustrating the compound's role in creating bicyclic amino acids with potential biological applications (Calmès, Escale, Didierjean, & Martínez, 2011).
Enzymatic Reaction Studies
Willadsen and Eggerer (1975) conducted studies on the substrate stereochemistry of the enoyl-CoA hydratase reaction, where derivatives of this compound could be potentially relevant in understanding the enzymatic mechanisms (Willadsen & Eggerer, 1975).
Preparation of Optically Active Amino Acids
Shiraiwa et al. (2003) described the preparation of optically active amino acids using a similar compound, demonstrating its importance in the synthesis of chiral molecules, a critical aspect in pharmaceutical chemistry (Shiraiwa et al., 2003).
Hydrogen Bond Studies
Romero and Margarita (2008) utilized similar compounds in their studies on hydrogen bonding, an essential interaction in understanding molecular structures and interactions (Romero & Margarita, 2008).
Propriétés
IUPAC Name |
(2S,3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4-nitrophenyl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O7/c1-15(2,3)24-14(21)16-11(12(18)13(19)20)8-9-4-6-10(7-5-9)17(22)23/h4-7,11-12,18H,8H2,1-3H3,(H,16,21)(H,19,20)/t11-,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNWSFSGQPYINB-NEPJUHHUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])[C@@H](C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10669541 |
Source


|
| Record name | (2S,3R)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxy-4-(4-nitrophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10669541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112898-24-5 |
Source


|
| Record name | (2S,3R)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxy-4-(4-nitrophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10669541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Azabicyclo[2.2.1]heptane-4-carbonyl chloride](/img/structure/B568398.png)


![2H-[1,2,3]Triazolo[4,5-c]pyridin-7-amine](/img/structure/B568402.png)
![2-Methyl-1H-imidazo[4,5-h]quinoline](/img/structure/B568404.png)
![2-[2-[2-[[2-[2-(2-Aminoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid](/img/structure/B568407.png)

